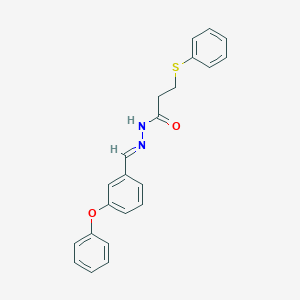
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as HMQC, is a synthetic compound that belongs to the class of hydrazones. It has been studied extensively for its potential applications in the field of medicinal chemistry. HMQC possesses a unique molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of key enzymes involved in various metabolic pathways, including the citric acid cycle and the electron transport chain. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. These include exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties for use in drug development.
Synthesemethoden
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide involves the reaction of 2-methyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by adjusting the reaction parameters.
Wissenschaftliche Forschungsanwendungen
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
Produktname |
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-15(10-14-5-3-4-6-16(14)21-12)19(24)22-20-11-13-7-8-18(25-2)17(23)9-13/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChI-Schlüssel |
CGYQGWJOGUTKRY-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)

![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)